molecular formula C24H20O6 B15334400 2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one

2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one

Cat. No.: B15334400
M. Wt: 404.4 g/mol
InChI Key: IDQAAMPHQVBQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. This compound is characterized by its chromen-4-one core structure, which is substituted with benzyloxy and methoxy groups. It is known for its potential biological activities, including antioxidant and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.

    Medicine: Studied for its antimicrobial activity against various bacterial and fungal strains.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The biological effects of 2-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxy-7-methoxy-4H-chromen-4-one are primarily due to its ability to interact with cellular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

5-hydroxy-7-methoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one

InChI

InChI=1S/C24H20O6/c1-27-17-11-18(25)24-19(26)13-21(30-23(24)12-17)16-8-9-20(22(10-16)28-2)29-14-15-6-4-3-5-7-15/h3-13,25H,14H2,1-2H3

InChI Key

IDQAAMPHQVBQOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.